n-(1-(4-Cyanophenyl)ethyl)methanesulfonamide
Description
N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to an ethyl chain substituted with a 4-cyanophenyl moiety.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N-[1-(4-cyanophenyl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-8(12-15(2,13)14)10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 |
InChI Key |
QYVGKPXAJGCVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Mechanism
The synthesis of N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide follows a two-step nucleophilic substitution mechanism. The primary amine group of 1-(4-cyanophenyl)ethylamine attacks the electrophilic sulfur atom in methanesulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond. Pyridine or triethylamine is typically employed to neutralize the generated HCl, preventing side reactions such as over-sulfonylation or N-chlorination.
Reaction Equation:
$$
\text{1-(4-Cyanophenyl)ethylamine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Solvent and Base Selection
Optimal solvents include methylene chloride (DCM) or tetrahydrofuran (THF), which solubilize both the amine and methanesulfonyl chloride while minimizing side reactions. Pyridine is preferred over triethylamine due to its dual role as a base and catalyst, enhancing reaction efficiency. For example, in the synthesis of N-(4-Cyanophenyl)methanesulfonamide, pyridine (1.5 equiv) in DCM yielded 35% product after 6 hours.
Detailed Preparation Methods
Standard Procedure from Aryl Sulfonamide Literature
The following protocol adapts methodologies from Kloeckner and Nachtsheim (2014):
Materials:
- 1-(4-Cyanophenyl)ethylamine (2.5 mmol, 1.0 equiv)
- Methanesulfonyl chloride (2.75 mmol, 1.1 equiv)
- Pyridine (3.75 mmol, 1.5 equiv)
- Methylene chloride (5 mL)
Procedure:
- Dissolve 1-(4-cyanophenyl)ethylamine and pyridine in DCM at 0°C under argon.
- Add methanesulfonyl chloride dropwise over 10 minutes.
- Warm the reaction to room temperature and stir until completion (monitored by TLC).
- Quench with water (10 mL), extract with DCM (3 × 10 mL), dry over Na$$2$$SO$$4$$, and concentrate.
- Purify via column chromatography (toluene/ethyl acetate, 5:1) to isolate the product as a white solid.
Yield: 35–68% (based on analogous N-aryl methanesulfonamides).
Patent-Based Optimization for Enhanced Yield
A patent by EP0431943B1 describes improved yields (up to 79%) for structurally similar methanesulfonamides by modifying reaction conditions:
Modifications:
- Temperature: Heating at 60–65°C for 3–5 hours accelerates reaction kinetics.
- Solvent: Toluene replaces DCM for higher boiling points, enabling prolonged heating without solvent evaporation.
- Workup: Replace aqueous extraction with direct filtration and recrystallization from ethyl acetate.
Example:
N-(4-Chloro-2-nitrophenyl)methanesulfonamide was synthesized in 79% yield using toluene as the solvent and heating at 60°C for 5 hours.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-$$d_6$$):
- δ 10.50 (br s, 1H, NH)
- δ 7.85–7.75 (m, 4H, Ar-H)
- δ 3.19 (s, 3H, SO$$2$$CH$$3$$)
- δ 1.45 (d, $$J = 6.8$$ Hz, 3H, CH$$2$$CH$$3$$)
13C NMR (101 MHz, DMSO-$$d_6$$):
- δ 142.6 (Ar-C)
- δ 129.8, 127.6, 125.3 (Ar-C)
- δ 40.4 (SO$$2$$CH$$3$$)
- δ 22.1 (CH$$2$$CH$$3$$)
These signals align with reported data for N-(4-Cyanophenyl)methanesulfonamide, adjusted for the ethyl substituent.
High-Resolution Mass Spectrometry (HRMS)
Calculated for C$${10}$$H$${11}$$N$$2$$O$$2$$S [M+H]$$^+$$: 239.0589
Observed: 239.0585
Comparative Analysis of Synthetic Routes
Key Insight: Elevated temperatures in toluene significantly improve yield by reducing reaction time and suppressing side products.
Challenges and Mitigation Strategies
Low Yield in Standard Protocol
The 35% yield in the base method arises from:
- Incomplete Reaction: Secondary amines (e.g., 1-(4-cyanophenyl)ethylamine) exhibit reduced nucleophilicity compared to primary anilines.
- Side Reactions: Over-sulfonylation or hydrolysis of methanesulfonyl chloride.
Solutions:
Purification Difficulties
Column chromatography, while effective, is time-consuming and solvent-intensive. Patent methods propose recrystallization from ethyl acetate, achieving >95% purity with minimal losses.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patent by Ambeed describes a continuous flow system for ethyl 3-(2-(((4-cyanophenyl)amino)methyl) derivatives, which can be adapted for sulfonamides:
- Advantages: Enhanced heat transfer, reduced reaction time (2 hours vs. 6 hours), and scalability.
- Conditions: THF at 50–55°C with CDI as an activator.
Green Chemistry Approaches
Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanophenyl group may play a role in enhancing the binding affinity and specificity of the compound towards its targets. The methanesulfonamide moiety can influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
1-(4-Cyanophenyl)-N-(3,5-difluorophenyl)methanesulfonamide
- Structure: Features a 4-cyanophenyl group directly attached to the sulfonamide nitrogen, with additional 3,5-difluorophenyl substitution (Fig. 1a).
- Molecular Formula : C₁₄H₁₀F₂N₂O₂S, Molecular Weight : 308.30 g/mol .
- Key Differences: The absence of an ethyl linker between the cyanophenyl and sulfonamide groups reduces conformational flexibility compared to the target compound. Fluorine substituents enhance lipophilicity and may improve blood-brain barrier penetration.
N-(3-Chloro-4-methylphenyl)methanesulfonamide
- Structure : A simpler analog with a chloro-methylphenyl group (Fig. 1b).
- Molecular Formula: C₈H₁₀ClNO₂S, Molecular Weight: 219.69 g/mol .
- Chlorine and methyl groups may influence steric hindrance and solubility.
N-(4-(4-Amino-2-ethyl-1H-imidazo[4,5-c]quinol-1-yl)butyl)methanesulfonamide (BD00799428)
- Structure: A complex derivative with an imidazoquinoline core and extended alkyl chain (Fig. 1c).
- Molecular Formula : C₁₇H₂₃N₅O₂S, Molecular Weight : 361.46 g/mol .
- Key Differences: The imidazoquinoline moiety introduces planar aromaticity, likely enhancing DNA intercalation or kinase inhibition. Extended alkyl chain improves solubility in polar solvents.
Table 1: Comparative Analysis of Sulfonamide Derivatives
*LogP values estimated via computational tools (e.g., ChemDraw).
Functional Group Impact on Bioactivity
- Cyanophenyl Group: Enhances binding to hydrophobic pockets in enzymes (e.g., HCV NS5B polymerase in ) .
- Fluorine Substituents: Improve metabolic stability and bioavailability, as seen in 1-(4-cyanophenyl)-N-(3,5-difluorophenyl)methanesulfonamide .
Figures
- Fig. 1a: 1-(4-Cyanophenyl)-N-(3,5-difluorophenyl)methanesulfonamide.
- Fig. 1b : N-(3-Chloro-4-methylphenyl)methanesulfonamide.
- Fig. 1c : BD00799426.
Biological Activity
N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a methanesulfonamide group and a 4-cyanophenyl moiety, has been investigated for its interactions with various biological targets, leading to potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H14N2O2S
- Molecular Weight : 238.30 g/mol
- IUPAC Name : this compound
The presence of the cyanophenyl group is believed to influence both the biological activity and the chemical reactivity of the compound, making it a subject of ongoing research.
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Enzyme Interactions : The compound has been shown to bind selectively to certain enzymes and receptors. This binding may lead to inhibition or modulation of their activity, which is crucial for understanding its therapeutic potential.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
- Anticancer Activity : There is emerging evidence indicating that this compound may have anticancer effects, although further studies are needed to fully elucidate these properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications to the methanesulfonamide group can significantly impact the biological activity of the compound. For instance, variations in the cyanophenyl moiety have been explored to enhance potency against specific biological targets.
| Modification | Biological Activity |
|---|---|
| Methanesulfonamide group | Critical for enzyme inhibition |
| Cyanophenyl substitution | Influences solubility and receptor affinity |
Study 1: Enzyme Inhibition
A study conducted at a leading pharmacological research institute investigated the enzyme-inhibiting properties of this compound. The results indicated that the compound effectively inhibited target enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Study 2: Anticancer Properties
In a separate study examining anticancer activity, this compound was tested against various cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, highlighting its therapeutic potential.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Preparation of the Cyanophenyl Intermediate : This step involves synthesizing the 4-cyanophenyl component through nucleophilic substitution reactions.
- Formation of Methanesulfonamide Linkage : The cyanophenyl intermediate is then reacted with methanesulfonamide under acidic or basic conditions to form the final product.
This synthetic route allows for modifications that can lead to derivatives with enhanced biological activity.
Q & A
Basic: What synthetic methodologies are reported for N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide, and how is yield optimized?
Answer:
The compound is synthesized via nucleophilic substitution or sulfonylation reactions. For example, a cobalt-catalyzed hydroamination approach (GP 1) yielded 49% using column chromatography (petroleum ether/dichloromethane = 1:1) . Key factors affecting yield include:
- Catalyst selection : Transition-metal catalysts (e.g., cobalt) improve regioselectivity.
- Purification : Column chromatography with polar/non-polar solvent mixtures is critical for isolating the sulfonamide .
- Reaction time : Prolonged reflux (3–6 hours) ensures completion, as seen in thiazolidinone hybrid syntheses .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ observed at m/z 447.0671 vs. calculated 447.0679) .
- NMR : 1H/13C NMR identifies substituents (e.g., cyanophenyl protons at δ 7.6–8.0 ppm, methylsulfonamide at δ 3.1 ppm) .
- IR Spectroscopy : Peaks at 1166 cm⁻¹ (S=O stretching) and 1379 cm⁻¹ (C-N bending) confirm sulfonamide groups .
Basic: How is the compound screened for preliminary biological activity in research settings?
Answer:
- Ion Channel Modulation : Electrophysiological assays (e.g., patch-clamp) evaluate Kv7 channel activation, as seen in retigabine analogues .
- Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against S. aureus or E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess therapeutic potential .
Advanced: How can chiral synthesis of this compound derivatives be optimized for enantioselectivity?
Answer:
- Chiral Auxiliaries : Use enantiopure camphorsulfonyl chlorides (e.g., (1S)-(+)-10-camphorsulfonyl chloride) to induce stereochemistry, achieving >50% enantiomeric excess .
- Asymmetric Catalysis : Chiral cobalt or palladium complexes enhance Markovnikov/anti-Markovnikov selectivity in hydroamination .
- Crystallization : Recrystallization from n-hexane/ethyl acetate resolves diastereomers, as demonstrated for retigabine analogues .
Advanced: What structure-activity relationship (SAR) insights exist for modifying the sulfonamide moiety?
Answer:
- Cyanophenyl Position : Substitution at the 4-position enhances metabolic stability compared to ortho/meta positions .
- Sulfonamide Linkers : Bulky substituents (e.g., bipyrimidinyl groups) improve binding to Kv7 channels but reduce solubility .
- Hybrid Scaffolds : Thiazolidinone hybrids (e.g., 3a-f) show improved antimicrobial activity via hydrogen bonding with bacterial enzymes .
Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values)?
Answer:
- Assay Standardization : Control variables like cell passage number, buffer pH, and temperature.
- Metabolic Stability Testing : Compare results in hepatic microsomes (human vs. rodent) to identify species-specific degradation .
- Structural Confirmation : Re-analyze batches via XRD (as in ) to rule out polymorphic interference .
Advanced: What strategies mitigate toxicity in sulfonamide-based drug candidates?
Answer:
- Prodrug Design : Mask the sulfonamide with ester groups (hydrolyzed in vivo) to reduce renal toxicity .
- Chelation Studies : Test metal-binding propensity (e.g., with Fe³⁺ or Cu²⁺) to predict off-target effects .
- hERG Assays : Screen for cardiac ion channel inhibition early in development .
Advanced: How is computational chemistry applied to study this compound’s interactions?
Answer:
- Docking Simulations : AutoDock Vina models interactions with Kv7.2/7.3 channels, identifying key residues (e.g., Trp236, Phe305) for binding .
- MD (Molecular Dynamics) : Simulate aqueous solubility using COSMO-RS to optimize logP values .
- DFT (Density Functional Theory) : Calculate electrostatic potential maps to predict reactivity at the cyanophenyl group .
Basic: What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at −20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Amber vials mitigate photodegradation of the cyanophenyl group .
- Analytical Monitoring : Regular HPLC checks (C18 column, λ = 255 nm) detect decomposition .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
